

# Unveiling Posaconazole Form-S: A Technical Guide to the Hydrated State

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## Compound of Interest

Compound Name: *Posaconazole hydrate*

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A deep dive into the characterization, properties, and significance of Posaconazole's hydrated crystalline form for researchers and drug development professionals.

This technical guide provides a comprehensive overview of Posaconazole Form-S, a critical hydrated crystalline structure of the broad-spectrum antifungal agent, Posaconazole. While manufacturing of the oral suspension often commences with the anhydrous Form I, the final formulation contains Form-S, a transformation driven by the aqueous environment.<sup>[1][2][3][4]</sup> This conversion has profound implications for the drug's bioavailability and stability.<sup>[1][2][3]</sup> It is highly probable that the term "a-S" is a typographical error for "Form-S," the designation consistently used in scientific literature to refer to this specific hydrate.<sup>[1][2][3][4]</sup>

## Core Physicochemical Characteristics

Posaconazole Form-S is a trihydrate, incorporating approximately three molecules of water for every molecule of the active pharmaceutical ingredient (API).<sup>[1][2][3][4]</sup> The transition from the anhydrous Form I to the hydrated Form-S is influenced by processing conditions, particularly wetting and sonication.<sup>[1][2][4]</sup> The inherent poor wettability of Form I can present challenges in achieving a complete and pure conversion to Form-S.<sup>[1][2][4]</sup>

## Quantitative Data Summary

The following tables present a consolidated view of the essential quantitative data that defines Posaconazole Form-S and distinguishes it from its anhydrous counterpart, Form I.

Table 1: Comparative X-ray Powder Diffraction (XRPD) Peaks (2θ)

Form	Characteristic 2θ Peaks
Form-S	7.2, 7.9, 10.2, 13.2, 13.9, 14.5, 15.0, 16.0, 16.6, 17.3, 17.7, 18.1, 18.9, 19.3, 19.8, 20.2, 20.9, 21.3, 21.6, 22.1, 23.4, 23.7, 24.7, 25.9, 26.6, 27.4, 27.7, 28.5, 30.3, 31.0, 31.6, 33.2, 34.5, 35.2, 35.8, 36.5, 36.8, 37.4, 38.5
Form I	7.6, 9.8, 11.1, 11.6, 12.9, 14.3, 15.6, 15.8, 16.2, 17.1, 19.1, 22.9, 23.1, 23.9, 24.3, 25.5, 26.3, 26.9, 29.2, 32.3, 32.8, 33.5, 35.5, 36.0, 37.9, 38.2, 39.5

Source: Lykouras et al., 2022

Table 2: Summary of Thermal Analysis Data

Form	Analytical Technique	Key Observations
Form-S	Thermogravimetric Analysis (TGA)	A total weight loss of 7.60%, corresponding to three water molecules, is observed. This occurs in two stages: a 6.97% loss up to 45.5 °C, followed by an additional 0.63% loss between 45.5 °C and 208.6 °C. [4]
Form I	Differential Scanning Calorimetry (DSC)	Exhibits a minor endothermic event at 135 °C followed by a melting peak at 168 °C.[5]

## Detailed Experimental Protocols

The following section outlines the detailed methodologies for the preparation and characterization of Posaconazole Form-S.

## Preparation of Posaconazole Form-S

This protocol details the conversion of the anhydrous Form I to the hydrated Form-S.

- Dispersion: Disperse Posaconazole Form I in Type II water.
- Sonication: Sonicate the aqueous dispersion for at least 10 minutes to ensure thorough wetting of the particles.[1][2][4]
- Isolation: Isolate the solid material via vacuum filtration using a 0.22  $\mu\text{m}$  pore size nitrocellulose filter.[1] The resulting solid is pure Posaconazole Form-S.

Note: Incomplete conversion may occur due to the hydrophobic nature of Form I.[1][2][4]

Methods such as manual shaking or magnetic stirring may only yield partial transformation.[1]

## X-ray Powder Diffraction (XRPD)

This method is used to identify the crystalline form of Posaconazole.

- Sample Preparation: Load 10-20 mg of the sample onto a holder. To prevent dehydration of Form-S during analysis, cover the sample with a transparent membrane like low-density polyethylene (LDPE) cling film.[4][6]
- Instrumentation: Utilize an X-ray powder diffractometer with a Cu K $\alpha$  radiation source ( $\lambda = 1.54184 \text{ \AA}$ ).
- Data Acquisition: Scan the sample across a  $2\theta$  range of  $4^\circ$  to  $40^\circ$ . A slow scan rate (e.g., 4.0 s/step) is recommended for high-resolution characterization.[7] For stability studies where dehydration is a concern, a faster scan rate (e.g., 0.2 s/step) is advisable.[7]
- Analysis: Compare the resulting diffraction pattern with the reference peaks in Table 1 to identify the polymorphic form.

## Thermogravimetric Analysis (TGA)

This protocol determines the water content of Posaconazole Form-S.

- Sample Preparation: Accurately weigh approximately 10 mg of Posaconazole Form-S into a platinum pan.
- Instrumentation: Employ a TGA instrument with a balance sensitivity of at least 0.1  $\mu\text{g}$ .
- Data Acquisition: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 40.0 mL/min).
- Analysis: Determine the percentage of weight loss from the thermogram to calculate the water content.

## Differential Scanning Calorimetry (DSC)

This method investigates the thermal behavior of Posaconazole forms.

- Sample Preparation: Weigh 2-3 mg of the sample into a standard aluminum pan, which may be sealed or perforated.[\[5\]](#)
- Instrumentation: Use a calibrated DSC instrument.
- Data Acquisition: Heat the sample at a controlled rate (e.g., 10 or 20 K/min) under a nitrogen flow (e.g., 50 mL/min).[\[5\]](#)
- Analysis: Examine the DSC thermogram for thermal events such as melting and dehydration. Note that due to the ready dehydration of Form-S, its thermogram may resemble that of Form I, with the addition of a broad endotherm around 100 °C representing water loss.[\[7\]](#)

## Dynamic Vapor Sorption (DVS)

This technique assesses the moisture sorption and desorption characteristics.

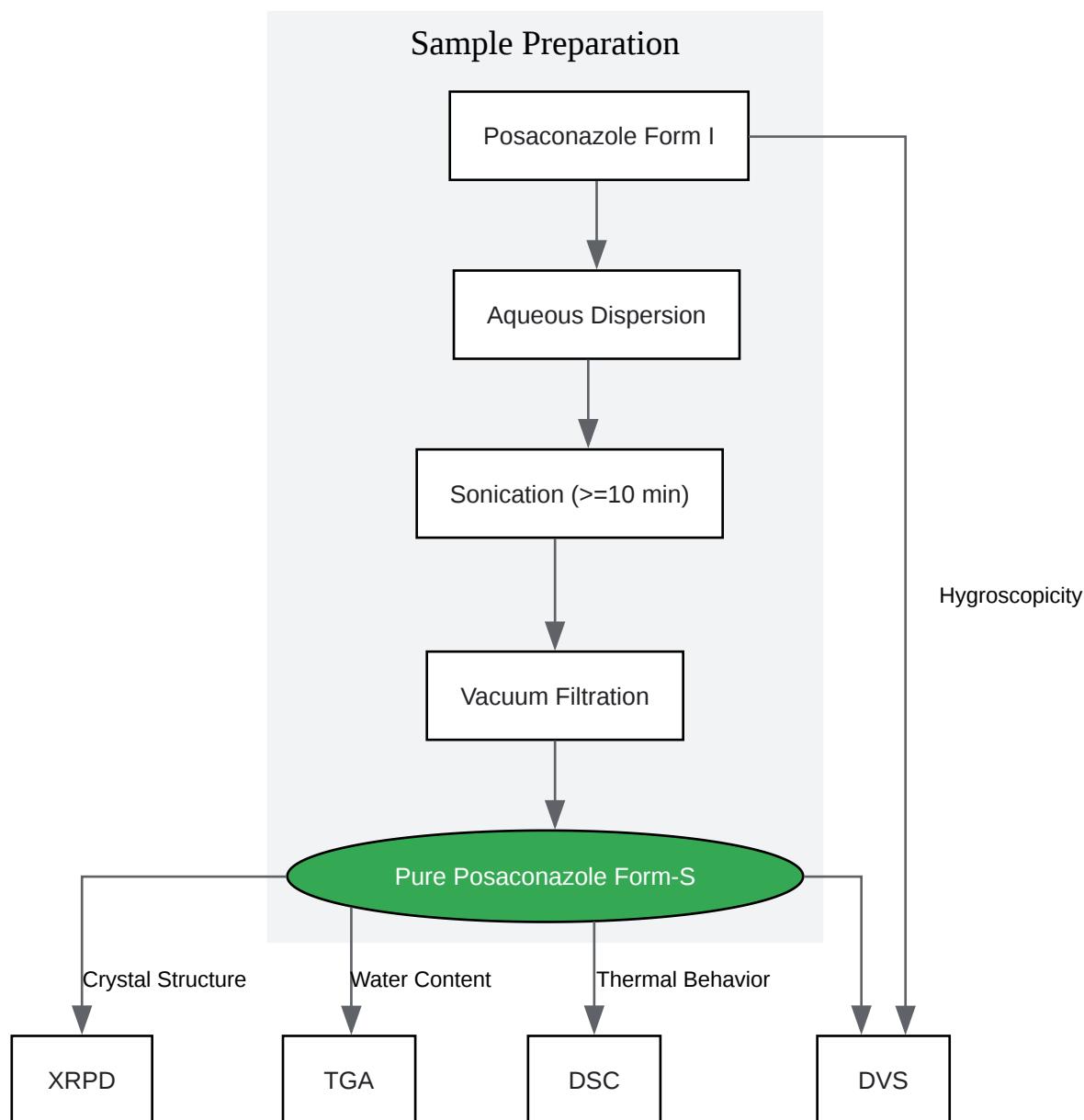
- Sample Preparation: Place a precisely weighed sample into the DVS instrument.
- Instrumentation: Use a DVS analyzer with controlled temperature and relative humidity (RH).
- Data Acquisition: Subject the sample to a programmed RH cycle at a constant temperature (e.g., 25 °C), typically stepping from low to high RH and then back down. The sample's mass

is monitored until equilibrium at each step.

- Analysis: Plot the mass change against RH to create a sorption-desorption isotherm, which reveals the material's hygroscopicity and stability.

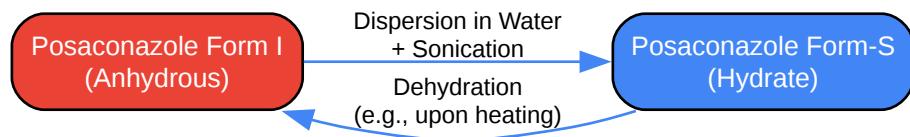
## Visualized Workflows and Pathways

The following diagrams illustrate key processes related to Posaconazole Form-S.



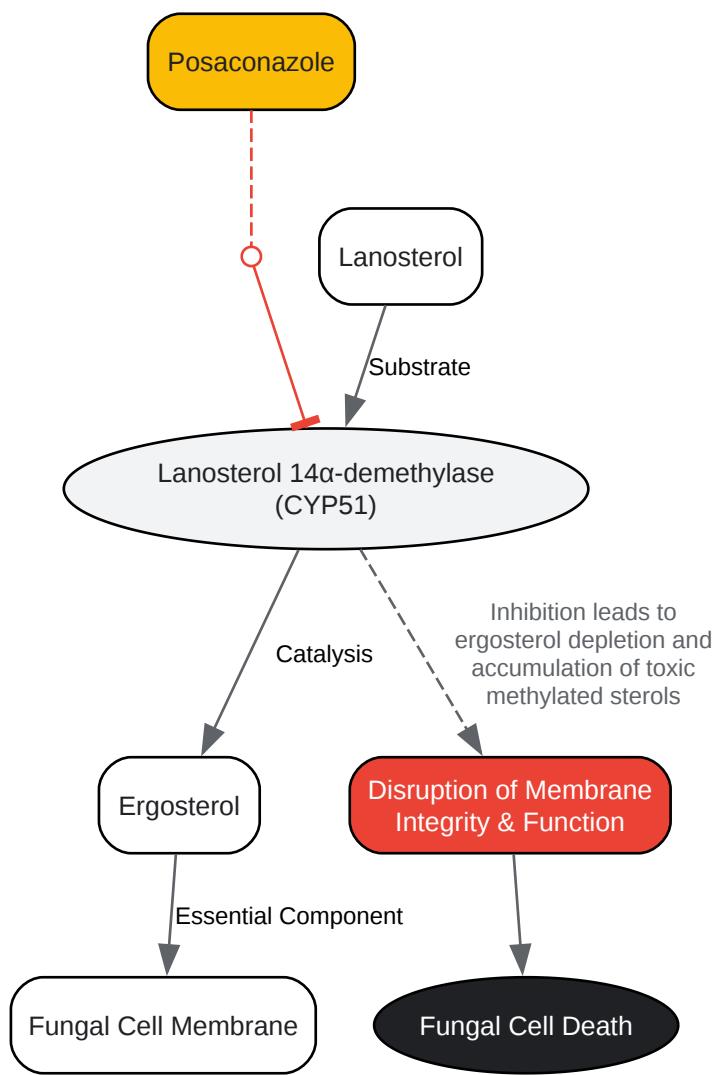
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Caption: Experimental workflow for Posaconazole Form-S preparation and analysis.



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Caption: Interconversion pathway between Posaconazole Form I and Form-S.



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Caption: Antifungal mechanism of action of Posaconazole via inhibition of ergosterol synthesis.

## Concluding Remarks

The hydrated Form-S is a pivotal solid-state form of Posaconazole, central to the performance of its oral suspension. A thorough understanding of its characteristics and its dynamic relationship with the anhydrous Form I is paramount for robust formulation development and quality control. The established antifungal mechanism of Posaconazole, the inhibition of ergosterol synthesis, is common to all its forms.<sup>[8][9][10]</sup> However, the distinct physicochemical properties of Form-S, such as its dissolution profile, directly impact the drug's bioavailability and, consequently, its therapeutic effect. Continued investigation into the solid-state chemistry of Posaconazole will undoubtedly remain a key focus in advancing pharmaceutical sciences.

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## References

- 1. Formation and Characterisation of Posaconazole Hydrate Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Characterisation of Posaconazole Hydrate Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Cocrystal Landscape of Posaconazole by Combining High-Throughput Screening Experimentation with Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formation and Characterisation of Posaconazole Hydrate Form [mdpi.com]
- 8. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 9. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]

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